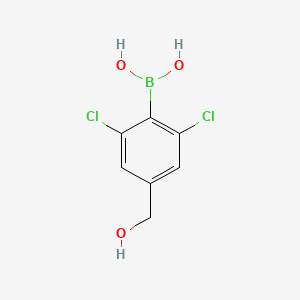

2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid

Descripción

The exact mass of the compound 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid is 219.9865296 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2,6-dichloro-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDFOFXGUWPQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Cl)CO)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207334 | |

| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-53-0 | |

| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,6-dichloro-4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Solubility of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid in DMSO

An In-depth Technical Guide to the

Abstract

In the landscape of modern drug discovery and development, the physicochemical properties of candidate molecules are paramount determinants of their ultimate success. Among these, solubility stands out as a critical gatekeeper for a compound's viability in biological assays and its potential for formulation. This technical guide provides a comprehensive examination of the solubility of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid in dimethyl sulfoxide (DMSO), a ubiquitous solvent in preclinical research. While specific quantitative solubility data for this compound is not widely published, this document serves as a foundational resource for researchers. It synthesizes the theoretical principles governing its dissolution, outlines the critical roles of both the solute and the solvent, and provides a detailed, field-proven experimental protocol for the empirical determination of its solubility. This guide is designed for researchers, chemists, and drug development professionals, offering the necessary framework to generate robust, reliable solubility data essential for advancing research programs.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties.[1] Solubility, defined as the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature, is a prerequisite for drug absorption and subsequent biological activity.[2] For oral drug delivery, a compound must first dissolve in gastrointestinal fluids to be absorbed through the intestinal epithelium.[2]

In the early stages of drug discovery, particularly during high-throughput screening (HTS), compounds are typically stored and assayed in DMSO.[3][4] Insufficient solubility can lead to a host of complications:

-

Precipitation in Assays: Compounds precipitating out of solution can cause erroneous and unreliable assay results, potentially masking a genuinely active molecule.[1][2]

-

Underestimation of Potency: If a compound is not fully dissolved, its effective concentration at the target site will be lower than intended, leading to an artificially weak measure of its potency (e.g., IC₅₀).[2]

-

Limited Bioavailability: Poorly soluble compounds often exhibit low and variable oral bioavailability, complicating preclinical and clinical development.[1][5]

Therefore, accurately determining a compound's solubility in DMSO is not merely a procedural step but a critical decision-making point that influences resource allocation and the overall trajectory of a development program.[6]

Physicochemical Profile: 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid

To understand the solubility of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid, we must first analyze its structural features, which dictate its interactions with the solvent.

| Property | Value | Source |

| Molecular Formula | C₇H₇BCl₂O₃ | |

| Molecular Weight | 220.85 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% - 96% | [7] |

| InChI Key | NZDFOFXGUWPQFO-UHFFFAOYSA-N |

Key Structural Features and Their Influence on Solubility:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the most significant contributor to the molecule's polar character. The hydroxyl groups can act as both hydrogen bond donors and acceptors. Boronic acids are generally mild Lewis acids, a property that can influence their interactions in solution.[8]

-

Hydroxymethyl Group (-CH₂OH): This group further enhances the molecule's polarity and provides an additional site for hydrogen bonding, which is crucial for interacting with polar solvents like DMSO.

-

Dichlorinated Phenyl Ring: The two chlorine atoms are strongly electron-withdrawing and increase the molecule's lipophilicity. Their placement at the ortho-positions (2 and 6) provides significant steric hindrance around the C-B bond, which may influence crystal packing and the ease with which solvent molecules can surround the solute.

The molecule thus presents a dualistic nature: a polar, hydrogen-bonding "head" (boronic acid and hydroxymethyl groups) and a more nonpolar, sterically hindered "body" (dichlorophenyl ring). Its solubility will be determined by the balance of these characteristics.

The Solvent System: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a polar aprotic solvent that has become indispensable in drug discovery.[4] Its exceptional ability to dissolve a vast array of both polar and nonpolar compounds has earned it the moniker of a "universal solvent."[3][9]

Properties Making DMSO an Ideal Solvent for Screening:

-

Polar Aprotic Nature: DMSO has a highly polar S=O bond, enabling it to solvate cations and engage in strong dipole-dipole interactions. Lacking acidic protons, it does not act as a hydrogen bond donor but is a powerful hydrogen bond acceptor.

-

Broad Solubility Profile: It can effectively dissolve many compounds that are poorly soluble in water or other organic solvents, which is critical for screening diverse chemical libraries.[4][10]

-

Miscibility: It is fully miscible with water and a wide range of organic solvents, allowing for easy preparation of aqueous assay buffers from concentrated DMSO stock solutions.[3]

-

High Boiling Point (189 °C): This property minimizes evaporation at room temperature, ensuring that the concentration of stock solutions remains stable over time.[3]

Despite its utility, researchers must be aware of DMSO's hygroscopic nature. It readily absorbs moisture from the atmosphere, which can alter its solvent properties and potentially cause less soluble compounds to precipitate from stock solutions over time.[11]

Experimental Determination of Solubility in DMSO

Given the absence of published quantitative data, the solubility of 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid in DMSO must be determined empirically. The following protocol describes a robust method for establishing thermodynamic equilibrium solubility.

Principle of the Method

The principle is to create a saturated solution by adding an excess of the solid compound to DMSO. The mixture is then agitated until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for Solubility Assessment

The overall experimental process can be visualized as a logical flow from preparation to final data analysis.

Sources

- 1. ucd.ie [ucd.ie]

- 2. books.rsc.org [books.rsc.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid [cymitquimica.com]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. antbioinc.com [antbioinc.com]

- 10. reachever.com [reachever.com]

- 11. ziath.com [ziath.com]

Strategic Deployment of 2,6-Dichloro Arylboronic Acid Derivatives in Drug Discovery

Executive Summary

The 2,6-dichlorophenyl moiety is a privileged structural motif in medicinal chemistry, imparting critical physicochemical properties such as metabolic stability (blocking P450 oxidation sites), lipophilicity modulation, and conformational restriction (atropisomerism). However, the installation of this group via Suzuki-Miyaura cross-coupling is notoriously difficult.[1] The 2,6-dichloro arylboronic acid derivatives present a "perfect storm" of synthetic challenges: extreme steric hindrance retards transmetalation, while electron-withdrawing chlorine atoms accelerate hydrolytic protodeboronation.

This technical guide provides a mechanistic deconstruction of these failures and presents engineered solutions—specifically the use of MIDA boronates and specialized phosphine ligands—to successfully deploy these reagents in high-value scaffold synthesis.

The Steric-Electronic Paradox

The utility of 2,6-dichloro arylboronic acids in drug discovery is often overshadowed by their instability. To successfully utilize them, one must understand the two opposing forces at play:

Steric Retardation (The Kinetic Barrier)

The chlorine atoms at the 2- and 6-positions create a massive steric wall. In the catalytic cycle of the Suzuki coupling, the transmetalation step —where the organic group transfers from boron to palladium—is the rate-determining step for hindered substrates. The bulkiness prevents the boronate "ate" complex from effectively approaching the Pd(II) center, stalling the catalytic cycle.

Electronic Destabilization (The Thermodynamic Trap)

Paradoxically, while sterics slow down the productive reaction, electronics speed up the destructive side reaction. The inductive effect (-I) of the two chlorine atoms makes the boron center highly Lewis acidic.

-

Consequence: Under basic conditions required for coupling, the boronic acid rapidly complexes with hydroxide to form a boronate anion [Ar-B(OH)3]-.

-

The Trap: In 2,6-disubstituted systems, this anionic species is kinetically unstable. It undergoes rapid C-B bond heterolysis, releasing the aryl anion which is immediately protonated by water. This process is known as protodeboronation .[2]

Key Insight: The reaction fails because the catalyst waits too long for transmetalation, and during this wait, the reagent decomposes.

Mechanistic Pathway: Coupling vs. Decomposition

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation in 2,6-dichloro arylboronic acids.

Engineered Solutions for Drug Discovery[3]

To overcome the paradox described above, modern protocols utilize two primary strategies: Slow-Release Reagents and Specialized Ligand Systems .

The MIDA Boronate Solution (Slow Release)

N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, tetracoordinate boron species. They are air-stable and, crucially, unreactive toward transmetalation or protodeboronation in their protected form.

-

Mechanism: Under hydrolytic conditions (e.g., K3PO4/H2O), the MIDA ligand slowly hydrolyzes, releasing the active boronic acid in small, controlled bursts.[3]

-

Benefit: This keeps the standing concentration of the unstable free boronic acid low (preventing accumulation and subsequent protodeboronation) but sufficient for the palladium catalyst to consume it.

Ligand Selection (Buchwald & AntPhos)

Standard ligands like PPh3 fail here. Success requires electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) or specific bridged systems.

-

SPhos / XPhos: These ligands are bulky enough to promote reductive elimination but flexible enough to allow the approach of the hindered boronate.

-

AntPhos: Specific for ortho-substituted couplings, forming a distinct coordination mode that facilitates the coupling of 2,6-disubstituted substrates.

Case Studies in Drug Discovery

NSAIDs and Inflammation (Diclofenac Analogs)

The 2,6-dichlorophenylamine motif is the pharmacophore of Diclofenac , a COX inhibitor.

-

Synthetic Challenge: Direct coupling to form the C-N or C-C bond at the hindered position.

-

Solution: Use of palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling using 2,6-dichlorophenylboronic acid MIDA ester to install the ring late-stage.

Dopamine D1 Modulators (LY3154207)

LY3154207, a positive allosteric modulator for the D1 receptor, features a 2,6-dichlorophenyl group.[4]

-

Role of Cl: The chlorines lock the conformation of the biaryl system relative to the isoquinoline core, creating a specific atropisomer that fits the allosteric pocket.

-

Synthesis: The 2,6-dichlorophenyl moiety is often introduced via a boronic acid derivative reacting with a halogenated heteroaromatic core.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dichlorophenyl MIDA Boronate

Use this protocol to convert unstable commercial boronic acids into stable reagents.

Reagents:

-

2,6-Dichlorophenylboronic acid (1.0 equiv)

-

N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

-

Solvent: Toluene/DMSO (10:1)

Procedure:

-

Dissolution: Charge a round-bottom flask with 2,6-dichlorophenylboronic acid and MIDA. Add Toluene/DMSO mixture.

-

Reflux: Attach a Dean-Stark trap filled with toluene. Heat the mixture to reflux (110°C) under Argon.

-

Water Removal: Azeotropic removal of water drives the reaction. Continue reflux for 12–16 hours.

-

Workup: Cool to room temperature. The MIDA boronate often precipitates or can be crystallized by concentrating the toluene and adding diethyl ether.

-

Purification: Wash the solid with water and ether. Dry under high vacuum.

-

Validation: 11B NMR should show a shift from ~30 ppm (sp2) to ~10-12 ppm (sp3).

-

Protocol B: Cross-Coupling of 2,6-Dichloro MIDA Boronate

Optimized for hindered substrates.

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)

-

2,6-Dichlorophenyl MIDA boronate (1.5 equiv)

-

Catalyst: Pd2(dba)3 (0.02 equiv) + SPhos (0.08 equiv) (Premix in solvent for 10 min)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Dioxane / Water (5:1 ratio) – Critical for slow release.[1]

Procedure:

-

Setup: In a sealable reaction vial, combine the Aryl Halide, MIDA Boronate, and Base.

-

Catalyst Addition: Add the pre-complexed Pd/SPhos solution.

-

Degassing: Sparge with Argon for 5 minutes. Seal the vial.

-

Reaction: Heat to 60°C (or up to 100°C if the aryl halide is unreactive).

-

Note: The water in the solvent mixture slowly hydrolyzes the MIDA ester.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the halide.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4. Purify via column chromatography.

Data Summary: Boronic Acid vs. MIDA Boronate[1][4][6][7][8]

| Feature | Free 2,6-Dichloro Arylboronic Acid | 2,6-Dichloro MIDA Boronate |

| Bench Stability | Low (Decomposes in moist air) | High (Indefinite at RT) |

| Coupling Yield | < 20% (Typical, due to protodeboronation) | > 80% (Slow release prevents decomp) |

| Chromatography | Streaks/Decomposes on Silica | Stable on Silica Gel |

| Atom Hybridization | sp2 (Planar, Lewis Acidic) | sp3 (Tetrahedral, inert) |

References

-

Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Source: J. Am. Chem. Soc. / J. Org. Chem. [Link][1][5][6][7]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: J. Am. Chem. Soc. (Burke Group) [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: Organic Chemistry Frontiers (RSC) [Link]

-

Synthesis and Pharmacological Characterization of LY3154207 (Dopamine D1 PAM). Source: Journal of Medicinal Chemistry [Link]

-

MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Source: Chemical Science (PMC) [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Mastering the Suzuki-Miyaura Coupling of Sterically Hindered 2,6-Dichlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Challenge of Steric Hindrance in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds.[1][2] However, the synthesis of polysubstituted biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials, often encounters a significant hurdle: steric hindrance. The coupling of substrates bearing ortho-substituents, such as the formidable 2,6-dichlorophenylboronic acid, can be particularly challenging, frequently leading to low yields or complete reaction failure under standard conditions.[3][4]

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the mechanistic challenges and strategic solutions for successfully employing 2,6-dichlorophenylboronic acid in Suzuki-Miyaura couplings. By understanding the underlying principles and adopting optimized protocols, chemists can effectively forge even the most sterically demanding biaryl linkages.

The Mechanistic Impasse: How Steric Bulk Disrupts the Catalytic Cycle

The efficiency of the Suzuki-Miyaura coupling is intimately tied to the smooth operation of its catalytic cycle, which broadly consists of oxidative addition, transmetalation, and reductive elimination.[5][6] Steric hindrance, particularly from ortho-substituents on the boronic acid, can impede several of these key steps.

-

Transmetalation Slowdown: This step, involving the transfer of the aryl group from the boron atom to the palladium center, is often rate-limiting. The bulky chlorine atoms at the 2 and 6 positions of the phenylboronic acid create a significant steric shield, hindering the approach of the boronate complex to the palladium catalyst.[3]

-

Reductive Elimination Barrier: The final step, where the two organic partners are joined to form the biaryl product and regenerate the Pd(0) catalyst, can also be disfavored. The steric clash between the ortho-substituents on both coupling partners in the palladium intermediate can increase the energy barrier for this crucial bond-forming event.[7][8]

To overcome these obstacles, a carefully tailored approach to catalyst, ligand, base, and solvent selection is paramount.

Strategic Reagent Selection: Paving the Way for Success

The Decisive Role of Ligands: Bulk and Electron Richness

The choice of phosphine ligand is arguably the most critical factor in overcoming steric hindrance in Suzuki-Miyaura couplings.[7][9] For challenging substrates like 2,6-dichlorophenylboronic acid, bulky and electron-rich monophosphine ligands are the tools of choice.[1][10]

-

Buchwald Ligands: A prominent class of highly effective ligands for sterically demanding couplings are the dialkylbiaryl phosphines, often referred to as Buchwald ligands.[1][10] Ligands such as SPhos and XPhos have demonstrated remarkable efficacy in promoting the coupling of hindered aryl substrates.[7][10][11] Their steric bulk facilitates the formation of highly reactive, monoligated Pd(0) species, which are crucial for efficient oxidative addition.[1][12] The electron-donating nature of these ligands also enhances the rate of reductive elimination.[7]

The Power of the Right Base and Solvent System

The base and solvent system plays a multifaceted role, influencing catalyst activity, boronic acid activation, and side reactions.[13][14]

-

Bases: For sterically hindered couplings, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[11][15] These bases are effective at promoting the formation of the reactive boronate species without causing significant decomposition of the starting materials or the catalyst.[16][17]

-

Solvents: Aprotic polar solvents are commonly employed.[11] Dioxane, tetrahydrofuran (THF), and toluene, often with the addition of a small amount of water, have proven to be effective solvent systems.[11][18] The presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[18] However, the choice of solvent can be complex and may influence reaction selectivity.[18]

Visualizing the Path to Success: The Catalytic Cycle Under Steric Strain

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation and reductive elimination steps that are most impacted by steric hindrance.

Optimized Protocol for Suzuki-Miyaura Coupling with 2,6-Dichlorophenylboronic Acid

This protocol provides a robust starting point for the coupling of 2,6-dichlorophenylboronic acid with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents

-

Aryl bromide (1.0 equiv)

-

2,6-Dichlorophenylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of a sterically hindered substrate.

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2,6-dichlorophenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely ground K₃PO₄ (3.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Optimization Parameters at a Glance

| Parameter | Recommended Condition | Rationale |

| Catalyst Precursor | Pd(OAc)₂ | A common and reliable source of palladium. |

| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for hindered substrates.[7][11] |

| Base | K₃PO₄ or Cs₂CO₃ | Moderately weak bases that effectively form the boronate without promoting side reactions.[11] |

| Solvent | Dioxane/Water or Toluene/Water | Aprotic polar solvents, with water to aid in base dissolution and transmetalation.[18] |

| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy barriers associated with sterically hindered substrates.[11] |

| Boronic Acid Equiv. | 1.2 - 2.0 | An excess of the boronic acid can help drive the reaction to completion. |

Conclusion: A Powerful Tool for Complex Molecule Synthesis

The Suzuki-Miyaura coupling of sterically hindered substrates like 2,6-dichlorophenylboronic acid, while challenging, is a readily achievable transformation with the appropriate selection of reagents and reaction conditions. By leveraging the power of bulky, electron-rich phosphine ligands and carefully optimized base and solvent systems, researchers can confidently construct complex, polysubstituted biaryl structures. This capability is of immense value in the fields of medicinal chemistry and materials science, where such motifs are frequently encountered. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of these demanding yet rewarding cross-coupling reactions.

References

- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).

- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.).

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (n.d.).

- Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane - Benchchem. (n.d.).

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. (n.d.).

- What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019, August 11).

- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. (n.d.).

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Buchwald Phosphine Ligands - Sigma-Aldrich. (n.d.).

- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.).

- Sterically demanding Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).

- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).

- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016, October 31).

- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC. (n.d.).

- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.).

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.).

- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.).

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. wwjmrd.com [wwjmrd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arodes.hes-so.ch [arodes.hes-so.ch]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ligands and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Demanding 2,6-Dichlorophenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] However, its efficiency can be severely hampered by sterically demanding substrates, such as 2,6-disubstituted phenylboronic acids. The presence of two ortho-substituents, as in 2,6-dichlorophenylboronic acid, presents a significant steric barrier that impedes key steps of the catalytic cycle, leading to low yields and sluggish reactions.[2][3] This guide provides a detailed examination of ligand selection principles and robust experimental protocols designed to overcome these steric challenges, enabling the efficient synthesis of highly substituted biaryl compounds.

The Mechanistic Challenge of Steric Hindrance

The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] For substrates like 2,6-dichlorophenylboronic acid, the steric bulk of the two ortho-chloro groups creates a formidable obstacle, primarily during the transmetalation step. In this crucial phase, the organic moiety is transferred from the boron atom to the palladium center. The bulky substituents clash with the ligands on the palladium complex, increasing the activation energy of this step and slowing down the entire catalytic process. A competing side reaction, protodeboronation (the replacement of the boronic acid group with a hydrogen atom), can also become more prevalent under prolonged reaction times or harsh conditions, further reducing the yield of the desired product.[4][5]

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered transmetalation step.

Ligand Design for Overcoming Steric Barriers

To facilitate the coupling of sterically encumbered substrates, the ancillary ligand coordinated to the palladium center must be carefully chosen. The most successful ligands for this purpose are typically bulky, electron-rich, monodentate phosphines and N-heterocyclic carbenes (NHCs).

Buchwald-Type Dialkylbiaryl Phosphine Ligands

Developed in the labs of Stephen Buchwald, this class of ligands has revolutionized cross-coupling chemistry. Their efficacy stems from specific structural features:

-

Steric Bulk: Ligands such as XPhos and SPhos possess bulky substituents (e.g., cyclohexyl, tert-butyl) on the phosphorus atom and on the biaryl backbone.[6] This bulk promotes the formation of a highly reactive, monoligated palladium(0) species (L-Pd(0)).[7] This 14-electron complex is less sterically crowded than a bis-ligated species, providing an open coordination site for the oxidative addition of the aryl halide.

-

Electron-Rich Nature: The electron-donating character of these phosphines increases the electron density on the palladium center. This electronic enrichment facilitates the oxidative addition step, which is often the rate-limiting step for unreactive aryl chlorides.[2]

-

Biaryl Backbone Interaction: The biaryl scaffold can engage in stabilizing π-interactions with the palladium center, which is thought to stabilize the reactive intermediates throughout the catalytic cycle.[6][7]

N-Heterocyclic Carbene (NHC) Ligands

NHCs are another class of highly effective ligands for challenging cross-coupling reactions.[8][9]

-

Strong σ-Donors: NHCs are powerful σ-donating ligands, even more so than many phosphines. This strong donation forms a very stable Pd-NHC bond, which prevents ligand dissociation and catalyst decomposition at high temperatures.

-

Proven Efficacy with Aryl Chlorides: The robustness of Pd-NHC complexes makes them particularly well-suited for the activation of unreactive C-Cl bonds, a challenge analogous to overcoming the steric hindrance in the current topic.[8][10]

Caption: Key ligand classes for sterically hindered Suzuki-Miyaura coupling.

The Advantage of Palladium Precatalysts

For optimal results and reproducibility, the use of well-defined palladium precatalysts is highly recommended. Precatalysts are air- and moisture-stable Pd(II) complexes that are readily activated in situ to form the catalytically active Pd(0) species.[10] This approach offers several advantages over generating the catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃:

-

Rapid and Quantitative Activation: Precatalysts are designed to generate the active L-Pd(0) species quickly and efficiently under mild conditions.[11][12] This is critical for sensitive substrates that may degrade or undergo side reactions (like protodeboronation) if the catalyst activation is slow.[13]

-

Improved Reproducibility: By providing a reliable and consistent source of the active catalyst, precatalysts lead to more reproducible reaction outcomes.

-

User-Friendly: Their stability to air and moisture simplifies reaction setup, as they do not require strictly anaerobic handling techniques.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

Protocol 1: Coupling using a Buchwald-Type Ligand and Precatalyst

This protocol is a general starting point for the coupling of an aryl halide with 2,6-dichlorophenylboronic acid using the XPhos Pd G3 precatalyst.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

2,6-Dichlorophenylboronic acid

-

XPhos Pd G3 (Palladium(II) [2'-(dicyclohexylphosphino)-2,4,6-triisopropyl-1,1'-biphenyl][2-(2'-amino-1,1'-biphenyl)] methanesulfonate)

-

Potassium phosphate (K₃PO₄), finely ground

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Oven-dried glassware and magnetic stir bar

Procedure:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2,6-dichlorophenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL). The vial should be sealed with a screw cap containing a PTFE septum.

-

Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

-

Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using an NHC Ligand Precatalyst

This protocol utilizes an NHC-based precatalyst, which can be advantageous for certain substrate combinations.

Materials:

-

Aryl chloride (e.g., 4-chlorotoluene)

-

2,6-Dichlorophenylboronic acid

-

PEPPSI™-IPr precatalyst (palladium(II) dichloride)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene

-

Oven-dried glassware and magnetic stir bar

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv) and 2,6-dichlorophenylboronic acid (1.5 mmol, 1.5 equiv).

-

Catalyst and Base Addition: In a glovebox, add the PEPPSI™-IPr precatalyst (0.03 mmol, 3 mol%) and potassium tert-butoxide (2.5 mmol, 2.5 equiv).

-

Inert Atmosphere: Seal the flask, remove from the glovebox, and attach to a Schlenk line. Evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add anhydrous toluene (6 mL) via syringe.

-

Reaction: Heat the mixture in a preheated oil bath at 110 °C for 18-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography.

Data Summary and Troubleshooting

| Ligand/Precatalyst System | Typical Coupling Partner | Base | Solvent | Temp (°C) | Notes |

| XPhos Pd G3 | Aryl Bromides/Chlorides | K₃PO₄ | Dioxane/H₂O | 80-100 | Excellent for a broad range of substrates; good functional group tolerance.[14] |

| SPhos Pd G3 | Heteroaryl Halides | K₃PO₄ | Dioxane/H₂O | 60-100 | Often shows enhanced reactivity for heteroaryl couplings.[5][6] |

| PEPPSI™-IPr | Aryl Chlorides | KOtBu, Cs₂CO₃ | Toluene, Dioxane | 100-110 | Robust catalyst, particularly effective for unactivated aryl chlorides.[10] |

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently strong base; Low reaction temperature. | Ensure inert atmosphere; Use a stronger base (e.g., KOtBu instead of K₂CO₃); Increase reaction temperature. |

| Protodeboronation of Boronic Acid | Presence of water/protons; Prolonged reaction time; Base is too strong/weak. | Use anhydrous solvents; Screen different bases (e.g., K₃PO₄, CsF); Use a more active catalyst to shorten reaction time. |

| Formation of Homocoupled Byproducts | Catalyst decomposition; Presence of oxygen. | Rigorously degas solvents and maintain an inert atmosphere; Use a more stable precatalyst. |

Conclusion

The successful palladium-catalyzed Suzuki-Miyaura coupling of sterically demanding 2,6-dichlorophenylboronic acids is highly dependent on the rational selection of the ancillary ligand. Bulky, electron-rich dialkylbiaryl phosphines, such as XPhos and SPhos, and robust N-heterocyclic carbenes are the premier choices for overcoming the steric hindrance associated with these substrates. The use of well-defined palladium precatalysts based on these ligands is strongly recommended as it ensures the efficient formation of the active catalytic species, leading to higher yields, shorter reaction times, and improved reproducibility. The protocols provided herein serve as a validated starting point for researchers tackling these challenging yet valuable synthetic transformations.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

-

Lin, C.-H., et al. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. Retrieved from [Link]

-

ResearchGate. (2025). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

-

Ghaffari, B., et al. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

-

Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium on carbon as a precatalyst for the Suzuki–Miyaura cross-coupling of aryl chlorides. Retrieved from [Link]

-

Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

-

Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid as a Pharmacophore Scaffold

Abstract

The strategic incorporation of boronic acids into small molecules has become a cornerstone of modern medicinal chemistry, yielding therapeutics with novel mechanisms of action.[1][2][3] This guide focuses on the potential of 2,6-dichloro-4-(hydroxymethyl)phenylboronic acid as a versatile pharmacophore scaffold. We will explore the rationale behind its design, key structural features, and provide detailed protocols for its application in drug discovery, particularly in the development of enzyme inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique properties of this and similar scaffolds for therapeutic innovation.

Introduction: The Rationale for the 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid Scaffold

The phenylboronic acid motif is a well-established pharmacophore, recognized for its ability to form reversible covalent bonds with active site residues of various enzymes, most notably serine proteases and certain kinases.[4][5] The core of our focus, 2,6-dichloro-4-(hydroxymethyl)phenylboronic acid, builds upon this foundation with specific substitutions designed to enhance its drug-like properties.

The Boronic Acid: A Reversible Covalent Warhead

The boronic acid group is a mild Lewis acid, capable of accepting a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine or threonine in an enzyme's active site.[6] This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity.[4] This reversibility is a key advantage, potentially reducing the risk of off-target effects associated with irreversible inhibitors.

The 2,6-Dichloro Substitution: Modulating Acidity and Conformation

The two chlorine atoms positioned ortho to the boronic acid group exert a significant electron-withdrawing effect. This inductive effect increases the Lewis acidity of the boron atom, lowering the pKa of the boronic acid.[6] At physiological pH, a lower pKa can favor the formation of the anionic tetrahedral boronate, which is often the more active inhibitory species.[6] Furthermore, the steric bulk of the chlorine atoms can restrict the rotation of the phenyl ring, pre-organizing the molecule for optimal binding to the target and potentially increasing binding affinity.

The 4-(hydroxymethyl) Group: A Vector for Specificity and Solubility

The hydroxymethyl group at the para position serves multiple strategic purposes. Firstly, it provides a hydrogen bond donor and acceptor, which can be exploited to form specific interactions with amino acid residues in the target's binding pocket, thereby enhancing selectivity.[7] Secondly, this polar group can improve the overall aqueous solubility of the compound, a critical parameter for drug development.[7] Finally, the hydroxymethyl group offers a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).[7]

Potential Therapeutic Applications and Target Classes

The unique structural features of the 2,6-dichloro-4-(hydroxymethyl)phenylboronic acid scaffold make it a promising candidate for targeting several important enzyme classes implicated in human diseases.

Serine and Threonine Proteases

This is a primary and well-validated target class for boronic acid-based inhibitors.[2][3] The scaffold can be readily adapted to target proteases involved in cancer, inflammation, and infectious diseases.

Protein Kinases

While less common than for proteases, boronic acids have shown promise as kinase inhibitors.[8][9] The ability of the scaffold to interact with the ATP-binding site, potentially forming a covalent bond with a conserved serine or threonine residue, presents an exciting avenue for the development of novel kinase inhibitors.

Other Potential Targets

The versatility of the boronic acid moiety extends to other enzyme classes, including metallo-β-lactamases and fatty acid amide hydrolase (FAAH).[10][11]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the initial characterization and evaluation of compounds based on the 2,6-dichloro-4-(hydroxymethyl)phenylboronic acid scaffold.

Synthesis of Derivatives

The 4-(hydroxymethyl) group provides a versatile starting point for creating a library of analogs. Standard organic synthesis techniques can be employed to modify this group. For instance, esterification or etherification can be used to introduce a variety of substituents to probe different regions of the target's binding pocket. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for modifying the phenyl ring itself, although in this specific scaffold, the primary point of diversification is the hydroxymethyl group.[12][13]

3.1.1. General Workflow for Derivative Synthesis

Caption: General workflow for synthesizing derivatives.

Biochemical Assays for Enzyme Inhibition

3.2.1. Serine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a serine protease using a fluorogenic substrate.[5][14]

Materials:

-

Purified serine protease of interest

-

Fluorogenic peptide substrate specific to the protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add a fixed concentration of the serine protease to each well.

-

Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the fluorophore used.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

-

Determine the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

3.2.2. Kinase Inhibition Assay (Luminescent)

This protocol describes a general method for evaluating kinase inhibition using a luminescent-based assay that measures ATP consumption.[8][15]

Materials:

-

Purified kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (specific to the kinase)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

Test compound (dissolved in DMSO)

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer. Maintain a constant, low percentage of DMSO.

-

To the wells of a 96-well plate, add the kinase and its specific substrate.

-

Add the diluted test compound to the wells. Include controls for 0% inhibition (enzyme, substrate, ATP, no inhibitor) and 100% inhibition (no enzyme).

-

Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 15-30 minutes.

-

Initiate the kinase reaction by adding a pre-determined concentration of ATP to all wells.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition based on the reduction in luminescence compared to the 0% inhibition control.

-

Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Cell-Based Assays

Moving from biochemical to cell-based assays is a crucial step to assess the compound's activity in a more physiologically relevant context.[16][17]

3.3.1. Cell Viability/Cytotoxicity Assay

This assay determines the concentration at which the compound becomes toxic to cells.

Materials:

-

Cancer cell line relevant to the therapeutic target

-

Cell culture medium and supplements

-

Test compound

-

Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®)

-

96-well clear or white-walled microplate

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for the metabolic conversion of the reagent.

-

Measure the absorbance, fluorescence, or luminescence, depending on the reagent used.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) by plotting the percentage of viability against the log of the compound concentration.

3.3.2. Target Engagement Assay in Cells

This type of assay confirms that the compound is interacting with its intended target within the cellular environment.

Example: Western Blot for Phosphorylated Substrate (Kinase Inhibitor)

-

Treat the cells with the test compound at various concentrations for a specific time.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the signal to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

-

A decrease in the phosphorylated substrate signal with increasing compound concentration indicates target engagement.

Biophysical Methods for Binding Characterization

3.4.1. Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of a compound to its target protein.[18][19][20]

General Workflow:

-

Immobilize the purified target protein onto an SPR sensor chip.

-

Flow a series of concentrations of the test compound over the chip surface.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

After the association phase, flow buffer over the chip to monitor the dissociation of the compound.

-

Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[21]

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Data Presentation and Interpretation

Tabulated Summary of Key Parameters

| Compound ID | Target Enzyme | IC₅₀ (nM) [Biochemical] | GI₅₀ (nM) [Cell-based] | Kₑ (nM) [SPR] |

| Scaffold-001 | Protease X | |||

| Scaffold-002 | Kinase Y | |||

| ... | ... |

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the data from the compound library will be crucial for understanding the SAR. Key questions to address include:

-

How do different substitutions on the hydroxymethyl group affect potency and selectivity?

-

Is there a correlation between the calculated pKa of the boronic acid and its inhibitory activity?

-

Do the biochemical and cell-based data correlate well? Discrepancies may point to issues with cell permeability or off-target effects.

Conclusion

The 2,6-dichloro-4-(hydroxymethyl)phenylboronic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its design incorporates features that address key aspects of drug design, including potency, selectivity, and physicochemical properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of compounds based on this versatile pharmacophore. Through a systematic and iterative process of design, synthesis, and testing, this scaffold can be optimized to yield potent and selective drug candidates for a range of therapeutic targets.

References

- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.

- MDPI. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280.

- ChemRxiv. (2025). Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome.

- PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress.

- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.

- PubMed Central. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ResearchGate. (2014, August). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.

- Reaction Biology. (n.d.). Protease Assay Services.

- PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.

- Antibodies Incorporated. (n.d.). Serine Proteases.

- ACS Publications. (2022, June 27). Phenylboronic Acid-Functionalized Copolypeptides: Facile Synthesis and Responsive Dual Anticancer Drug Release.

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- PMC. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.

- Unnamed Source. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Unnamed Source. (n.d.). Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine.

- Abcam. (n.d.). Serine Protease Assay Kit (SR101-Leu-CMK) (ab270776).

- NIH. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.

- Journal of Applied Pharmaceutical Science. (2024, February 2). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates.

- AWS. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information.

- PubMed. (2010, March 15). Surface plasmon resonance analysis of antibiotics using imprinted boronic acid-functionalized Au nanoparticle composites.

- MyBioSource. (n.d.). Serine Protease assay kit.

- Journal of Applied Pharmaceutical Science. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.

- NCBI. (2012, May 1). Protease Assays - Assay Guidance Manual.

- Semantic Scholar. (2010, February 19). Surface plasmon resonance analysis of antibiotics using imprinted boronic acid-functionalized Au nanoparticle composites.

- PubMed. (2014). Phenylboronic acids-based diagnostic and therapeutic applications.

- ResearchGate. (2025, August 9). Phenylboronic Acid-polymers for Biomedical Applications.

- Unnamed Source. (n.d.). The underappreciated hydroxyl in drug discovery.

- PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid.

- PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.

- Taylor & Francis. (2024, February 27). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents.

- Unnamed Source. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Benchchem. (n.d.). (2,6-Dichloropyridin-4-yl)boronic acid.

- Wikipedia. (n.d.). Surface plasmon resonance.

- PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.

- Bio-Radiations. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.

- Sigma-Aldrich. (n.d.). 2,6-Dichlorophenylboronic acid AldrichCPR.

- Sigma-Aldrich. (n.d.). 2,6-Dichlorophenylboronic acid AldrichCPR.

- AOBChem USA. (n.d.). 2,6-Dichloro-4-(hydroxymethyl)phenylboronic acid.

- PMC. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?.

- RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN.

- ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inits.at [inits.at]

- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. nbinno.com [nbinno.com]

- 13. News - Phenylboronic Acid: The ‘Versatile Tool’ in Organic Synthesis and Biomedicine [shlzpharma.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. caymanchem.com [caymanchem.com]

- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Surface plasmon resonance analysis of antibiotics using imprinted boronic acid-functionalized Au nanoparticle composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery [pubmed.ncbi.nlm.nih.gov]

- 21. bioradiations.com [bioradiations.com]

Application Note: Chemoselective Functionalization of Hydroxymethyl Boronic Acid Intermediates

Executive Summary & Strategic Framework

The functionalization of hydroxymethyl boronic acids (e.g., [4-(hydroxymethyl)phenyl]boronic acid) presents a classic chemoselectivity paradox. The boronic acid moiety is a mild Lewis acid susceptible to protodeboronation , oxidative deboronation (by H₂O₂ or radical species), and polymerization (boroxine formation). Conversely, the primary alcohol is a nucleophile requiring activation or oxidation.

Direct modification of the free boronic acid is rarely high-yielding due to these competing instabilities. Therefore, this guide prioritizes a Protection-First Strategy . We categorize workflows into two primary distinct pathways based on the desired end-product:

-

Oxidative Pathway (Alcohol

Aldehyde/Acid): Requires MIDA Boronates to prevent oxidative degradation of the C-B bond. -

Substitutive Pathway (Alcohol

Halide/Ether): Compatible with Pinacol Esters , utilizing the Appel or Mitsunobu reactions.

Strategic Workflow Visualization

Figure 1: Decision tree for functionalizing hydroxymethyl boronic acids. MIDA protection is essential for oxidation, while Pinacol esters suffice for substitution.

Protocol A: Oxidation to Formyl Boronates (MIDA Strategy)

Rationale: Free boronic acids and even pinacol esters are susceptible to C-B bond cleavage under oxidative conditions. The MIDA (N-methyliminodiacetic acid) ligand complexes with boron to form a rigid, cage-like sp³ species. This removes the empty p-orbital from the boron, rendering it chemically inert to oxidants like Jones reagent or Dess-Martin Periodinane (DMP).

Materials

-

Substrate: 4-(Hydroxymethyl)phenylboronic acid.[1]

-

Reagents: MIDA anhydride, Dess-Martin Periodinane (DMP).

-

Solvents: DMSO, Toluene (for protection); DCM (for oxidation).

Step-by-Step Methodology

Step 1: MIDA Protection[2][3]

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap, suspend the boronic acid (1.0 equiv) and MIDA (1.2 equiv) in a mixture of DMSO and Toluene (1:10 ratio).

-

Reflux: Heat to reflux (110°C) for 12–16 hours. The azeotropic removal of water drives the equilibrium.

-

Workup: Cool the mixture. The MIDA boronate often precipitates. If not, concentrate the solvent and precipitate with diethyl ether.

-

Purification: Wash the solid with ether. MIDA boronates are stable to silica gel chromatography (elute with EtOAc/MeCN).

Step 2: Oxidation (Dess-Martin)

-

Reaction: Dissolve the Hydroxymethyl MIDA boronate (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen.

-

Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0°C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Critical Step. Pour the mixture into a saturated solution of NaHCO₃/Na₂S₂O₃ (1:1) to destroy excess oxidant and iodine byproducts. Stir vigorously until the layers separate clearly.

-

Isolation: Extract with EtOAc. Dry over MgSO₄.[4]

-

Result: The resulting Formyl MIDA boronate is a stable solid that can be stored on the benchtop.

Expert Insight: Do not use aqueous oxidants (like KMnO₄) on the free acid. Even with MIDA, anhydrous conditions (DMP, IBX, or PCC) typically yield cleaner profiles than aqueous methods due to the hydrolytic sensitivity of the MIDA ester linkage in basic aqueous media.

Protocol B: Halogenation for Linker Synthesis (Pinacol Strategy)

Rationale: For converting the alcohol to a leaving group (Bromide/Chloride) to build PROTAC linkers or fragments, MIDA is often unnecessary. Pinacol esters are sufficiently stable to the Appel Reaction , which operates under neutral conditions.

Materials

-

Substrate: 4-(Hydroxymethyl)phenylboronic acid pinacol ester (Commercially available or prepared via condensation with pinacol).

-

Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃).

-

Solvent: Dichloromethane (DCM).

Step-by-Step Methodology

-

Preparation: Dissolve the Pinacol ester (1.0 equiv) and CBr₄ (1.2 equiv) in anhydrous DCM (0.2 M) at 0°C.

-

Activation: Add PPh₃ (1.2 equiv) portion-wise over 15 minutes.

-

Observation: The solution may turn slightly yellow.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (stain with KMnO₄; the boronate will not oxidize instantly on the plate, but the organic backbone will stain).

-

Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (PPh₃O). Filter the precipitate.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

-

Note: Pinacol esters can be susceptible to hydrolysis on highly acidic silica. Use neutral silica or add 1% Et₃N to the eluent if degradation is observed.

-

Mechanism Visualization (Appel Reaction on Boronate)

Figure 2: The Appel reaction mechanism applied to boronic esters. The neutral conditions preserve the pinacol boronate.

Protocol C: Etherification (Mitsunobu Reaction)

Rationale: To attach the boronic acid "warhead" to a drug scaffold via an ether linkage.

-

Reagents: Pinacol ester substrate, Phenol/Alcohol partner, DIAD (Diisopropyl azodicarboxylate), PPh₃.

-

Condition: Mix Substrate, Partner, and PPh₃ in THF at 0°C. Add DIAD dropwise.

-

Critical Control: Ensure the reaction remains strictly anhydrous. Boronic esters are tolerant, but the intermediate betaine can degrade free boronic acids. Always use the Pinacol ester .

Comparative Stability & Data Summary

| Protecting Group | Stability (Oxidation) | Stability (Base/Aq) | Atom Economy | Recommended For |

| Free Acid | Very Low | Low | High | Immediate Coupling only |

| Pinacol Ester | Moderate | Moderate | Moderate | Alkylation, Halogenation, Suzuki |

| MIDA Boronate | High | Low (Hydrolyzes) | Low | Oxidation , Storage, Iterative Synthesis |

| Trifluoroborate | High | High | High | Aqueous reactions, Late-stage functionalization |

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.[4]

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

-

Sandford, C., & Aggarwal, V. K. (2017). "Stereospecific Functionalizations and Transformations of Boronic Esters." Chemical Communications.

-

Sigma-Aldrich Technical Bulletin. "MIDA Boronates."

Sources

- 1. 4-(羟甲基)苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Technical Support Center: Navigating Sterically Hindered Suzuki-Miyaura Couplings

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for overcoming the challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to enhance your reaction yields and achieve your synthetic goals. As your virtual Senior Application Scientist, my aim is to equip you with both the theoretical understanding and practical solutions to navigate these demanding transformations.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, when one or both coupling partners bear significant steric bulk, particularly ortho-substituents, the reaction efficiency can plummet. This is primarily due to the steric impediment of key steps in the catalytic cycle, namely the oxidative addition of the aryl halide to the palladium(0) center and the subsequent transmetalation with the sterically encumbered boronic acid.[1][2] This guide will walk you through common failure points and provide robust strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using sterically hindered boronic acids?

Low yields in these couplings are a common hurdle.[2] The primary reasons are the steric hindrance impeding key steps in the catalytic cycle and the potential for catalyst deactivation.[2][3] Conventional palladium catalysts and ligands may not be effective for these challenging substrates.[2]

Q2: What are the most critical parameters to optimize for this type of reaction?

For sterically demanding Suzuki-Miyaura couplings, the most critical parameters to optimize are the choice of the palladium catalyst, the ligand, the base, and the solvent system.[2] The ligand, in particular, plays a pivotal role in facilitating the reaction with bulky substrates.[2]

Q3: Are there specific catalyst and ligand systems recommended for sterically hindered substrates?